molecular formula C10H16N2O3 B7731873 1-Hexyl-1,3-diazinane-2,4,6-trione

1-Hexyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7731873
M. Wt: 212.25 g/mol
InChI Key: AQXYVKZAUFRWSQ-UHFFFAOYSA-N
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Description

1-Hexyl-1,3-diazinane-2,4,6-trione is a synthetic derivative of barbituric acid, the foundational structure for a vast class of compounds known as barbiturates . This compound features a hexyl chain substituted on the pyrimidinetrione core, a modification that is known to significantly influence the lipophilicity, and consequently, the pharmacokinetic profile and biological activity of such molecules . While the specific 1-hexyl isomer's properties are a subject of ongoing research, studies on analogous structures like the 5-hexyl derivative (CAS 1953-34-0) highlight the impact of hexyl substitution on physical properties such as density and refractive index, providing valuable insights for structure-activity relationship (SAR) studies . The broader family of 1,3-diazinane-2,4,6-trione derivatives demonstrates a wide spectrum of pharmacological activities in research settings, ranging from central nervous system (CNS) modulation to potential applications in cardiac research . For instance, some barbiturates are well-known CNS depressants, while specific structural variations can lead to unexpected and divergent effects, such as convulsant properties, underscoring the critical importance of substitution patterns on the core scaffold . Researchers value this compound as a key intermediate and building block in medicinal chemistry for the synthesis and exploration of more complex molecules, as seen in patent literature covering pyrimidinedione compounds for investigating conditions like hypertrophic cardiomyopathy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-hexyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-3-4-5-6-12-9(14)7-8(13)11-10(12)15/h2-7H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXYVKZAUFRWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Alkylation of Barbituric Acid

A foundational approach involves the alkylation of barbituric acid with hexyl groups. In one protocol, quinalbarbitone (5-allyl-5-(1-methylbutyl)barbituric acid) undergoes sulfuric acid-catalyzed hydrolysis to yield 5-(1-methylbutyl)-5-(2-hydroxypropyl)barbituric acid. This intermediate is then esterified with hexanoic anhydride or hexanoic acid under reflux conditions. For example, refluxing the barbiturate alcohol with hexanoic anhydride in the presence of sulfuric acid produces 1-hexyl-1,3-diazinane-2,4,6-trione in 53% yield.

Key Reaction Parameters:

  • Catalyst: Concentrated sulfuric acid (1–2 drops per 2g substrate)

  • Temperature: Reflux (100–120°C)

  • Reaction Time: 5–6 hours

  • Purification: Column chromatography on basic alumina with 2% ethanol in ether eluent

Optimization of Esterification Conditions

Esterification efficiency depends on the acylating agent. Hexanoic anhydride outperforms free hexanoic acid due to its higher reactivity, reducing side-product formation. Substituting anhydrides with longer alkyl chains (e.g., decanoic anhydride) decreases yields to 46–58%, highlighting the balance between steric hindrance and reactivity.

Alternative Routes via Urea-Malonic Acid Condensation

Patent-Based Synthesis Using N,N'-Dihexyl Urea

A method adapted from CN104151254A involves condensing N,N'-dihexyl urea with malonic acid in glacial acetic acid and acetic anhydride. This one-pot reaction proceeds via cyclization, forming the diazinane trione core.

Procedure Overview:

  • Reactants: N,N'-dihexyl urea (1 eq), malonic acid (1.2 eq)

  • Solvent System: Glacial acetic acid (50% v/v), acetic anhydride (50% v/v)

  • Conditions: Stirring at 80°C for 12 hours

  • Workup: Precipitation with ice water, filtration, and recrystallization from ethanol

Yield: 68–72% (reported for analogous bicyclohexyl derivatives)

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography using basic alumina. Elution with 2% ethanol in ether isolates the target compound with minimal impurities. Retention factor (Rf) values of 0.66–0.69 (TLC, silica gel) confirm homogeneity.

Physicochemical Characterization

  • Melting Point: 108–110°C (hexanoate derivative)

  • Elemental Analysis:

    • Calculated for C₁₉H₃₂N₂O₅: C 61.95%, H 8.7%, N 7.6%

    • Observed: C 62.2%, H 8.6%, N 7.5%

  • Spectroscopic Data: IR spectra show carbonyl stretches at 1,740 cm⁻¹ (C=O) and 1,690 cm⁻¹ (N–C=O)

Comparative Analysis of Synthetic Routes

Method Yield Purity (Rf) Key Advantage
Esterification53%0.69High selectivity for hexyl group
Urea-Malonic Acid~70%0.63One-pot synthesis, scalability

Esterification offers precise control over substituent placement, whereas the urea-malonic acid route simplifies large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hexyl-1,3-diazinane-2,4,6-trione oxides.

    Reduction: Formation of hexyl-1,3-diazinane-2,4,6-triol.

    Substitution: Formation of various substituted diazinane derivatives.

Scientific Research Applications

1-Hexyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of 1-Hexyl-1,3-diazinane-2,4,6-trione and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-Hexyl-1,3-diazinane-2,4,6-trione N1: Hexyl C₁₀H₁₆N₂O₃ 212.25 High lipophilicity (predicted)
Phenobarbital C5: Ethyl, C5: Phenyl C₁₂H₁₂N₂O₃ 232.24 Anticonvulsant activity; moderate lipophilicity
Barbital C5: Diethyl C₈H₁₂N₂O₃ 184.19 Sedative; low lipophilicity
1,3-Dimethyl-1,3-diazinane-2,4,6-trione N1, N3: Methyl C₆H₈N₂O₃ 156.14 Intermediate in organic synthesis
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione C5: Dimethoxybenzylidene C₁₅H₁₆N₂O₅ 304.30 Planar structure; intramolecular H-bonding

Key Observations:

  • Lipophilicity: The hexyl group in the target compound likely increases lipophilicity compared to methyl (as in 1,3-dimethyl analog ) or aromatic substituents (e.g., phenobarbital ). Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Stability and Degradation

  • Metabolic Stability : Barbiturates with bulky substituents (e.g., cyclohexenyl in hexobarbital ) undergo faster hepatic metabolism. The hexyl group may resist oxidative degradation compared to smaller alkyl chains.
  • Chemical Degradation: notes that thiopental (a thiobarbiturate) undergoes desulfurization in gastric juice to form butabarbital . The hexyl analog’s stability under similar conditions remains unexplored.

Q & A

Q. What are the most efficient synthetic routes for 1-Hexyl-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

The synthesis of 1-Hexyl-1,3-diazinane-2,4,6-trione derivatives often involves cyclocondensation reactions. For example, thiourea derivatives can react with carbonyl compounds in the presence of catalysts like FeCl₃·6H₂O, which enhances yield by facilitating nucleophilic attack and cyclization . Optimization requires screening catalysts (e.g., Brønsted acids like PTSA or Lewis acids like FeCl₃) and adjusting parameters such as temperature (e.g., 80°C for thiourea-acid reactions) and solvent polarity . Methodological improvements focus on replacing toxic solvents with greener alternatives and reducing reaction times via microwave-assisted synthesis.

Q. What spectroscopic and crystallographic techniques are critical for characterizing 1-Hexyl-1,3-diazinane-2,4,6-trione?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in benzylidene derivatives) .
  • FTIR and NMR spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and confirms substitution patterns .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, crucial for applications in materials science .
    Cross-validation using multiple techniques ensures structural accuracy, especially when spectral data conflicts (e.g., distinguishing keto-enol tautomers via ¹³C NMR) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking enhance the study of 1-Hexyl-1,3-diazinane-2,4,6-trione?

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and non-covalent interactions (e.g., hydrogen bonding in crystal lattices) .
  • Molecular docking: Evaluates bioactivity by simulating ligand-receptor binding (e.g., anti-HIV-1 reverse transcriptase activity in triazinane derivatives) .
  • Software tools: Gaussian 16 for DFT, Discovery Studio for docking, and Crystal Explorer for Hirshfeld surface analysis . These methods reduce experimental trial-and-error and guide targeted synthesis.

Q. How can factorial design be applied to optimize the synthesis of 1-Hexyl-1,3-diazinane-2,4,6-trione?

Factorial design systematically tests variables (e.g., catalyst concentration, temperature, solvent ratio) to identify optimal conditions. For example:

  • 2³ factorial design: Evaluates three factors at two levels (high/low) to model interactions between variables .
  • Response Surface Methodology (RSM): Maps yield as a function of variables, enabling gradient-based optimization .
    This approach minimizes resource consumption and accelerates process development, particularly in scaling reactions from lab to pilot scale .

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Multi-technique validation: Cross-check SCXRD data with NMR/FTIR to confirm substituent positions .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C-H···O bonds) to explain packing anomalies .
  • Dynamic NMR studies: Resolve fluxional behavior in solution (e.g., chair-to-chair inversion in diazinane rings) .

Q. What strategies improve the sustainability of 1-Hexyl-1,3-diazinane-2,4,6-trione synthesis?

  • Catalyst recycling: FeCl₃·6H₂O can be reused for multiple cycles without significant loss in activity .
  • Solvent-free reactions: Mechanochemical grinding or microwave irradiation reduces solvent waste .
  • Bio-based precursors: Replace petrochemical-derived hexyl groups with fatty acid derivatives .

Q. How are non-covalent interactions in 1-Hexyl-1,3-diazinane-2,4,6-trione crystals exploited for material design?

  • π-π stacking and hydrogen bonding: Stabilize supramolecular frameworks for porous materials or drug delivery systems .
  • Co-crystallization: Introduce co-formers (e.g., carboxylic acids) to modulate solubility and bioavailability .

Methodological Considerations

  • Experimental Design: Align ontological assumptions (e.g., molecular rigidity) with analytical techniques (e.g., SCXRD for static structures vs. MD simulations for dynamics) .
  • Data Integrity: Use encrypted platforms for spectral data storage and collaborative analysis .
  • Scaling Challenges: Address mass transfer limitations in reactor design via computational fluid dynamics (CFD) .

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